molecular formula C12H10O2 B026049 5-(2-Methylphenyl)furan-2-carbaldehyde CAS No. 110360-09-3

5-(2-Methylphenyl)furan-2-carbaldehyde

Cat. No.: B026049
CAS No.: 110360-09-3
M. Wt: 186.21 g/mol
InChI Key: HESOILFLKLABLV-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a furan derivative, characterized by the presence of a furan ring substituted with a 2-methylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)furan-2-carbaldehyde typically involves the coupling reaction of appropriate starting materials. One common method is the reaction of 2-methylphenylboronic acid with 5-bromofurfural in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: 5-(2-Methylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methylphenyl)furan-2-methanol.

    Substitution: 5-(2-Methylphenyl)-3-bromofuran-2-carbaldehyde.

Scientific Research Applications

Chemistry: 5-(2-Methylphenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a probe in biochemical studies to understand the interactions of furan derivatives with biological targets .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its derivatives are explored for applications in optoelectronics and as components in advanced materials .

Comparison with Similar Compounds

    5-Methylfuran-2-carbaldehyde: Similar structure but lacks the 2-methylphenyl group.

    5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure with a fluorine atom instead of a methyl group on the phenyl ring.

    5-(2-Chlorophenyl)furan-2-carbaldehyde: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness: 5-(2-Methylphenyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

5-(2-Methylphenyl)furan-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a 2-methylphenyl group and an aldehyde functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that furan derivatives, including this compound, exhibit notable antimicrobial properties. A study focused on various furan derivatives found that compounds containing furan moieties possess a diverse array of pharmacological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis200 µg/mL

This table summarizes findings from antimicrobial assays, demonstrating that this compound shows effectiveness against common pathogenic bacteria.

Anticancer Activity

The anticancer potential of furan derivatives has also been extensively studied. Various compounds with similar structures have shown cytotoxic effects against different cancer cell lines. For instance, a derivative of furan was tested against HeLa and HepG2 cell lines, revealing significant cytotoxicity with IC50 values indicating effective concentrations at which cell viability is reduced .

Table 2: Cytotoxicity of Furan Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHeLa70 µg/mL
HepG285 µg/mL
Vero150 µg/mL

This table illustrates the cytotoxic effects of the compound on various cancer cell lines, highlighting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of cellular pathways : Similar compounds have been shown to interfere with critical signaling pathways in cancer cells, leading to apoptosis.
  • Disruption of bacterial cell walls : The presence of the furan ring may contribute to the disruption of bacterial membranes, enhancing antibacterial activity.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigating various furan derivatives highlighted that those with specific substitutions exhibited enhanced activity against cancer cells. The presence of the methylphenyl group was noted to increase lipophilicity, potentially improving cellular uptake .
  • Antimicrobial Properties : Another research effort focused on synthesizing and testing furan derivatives for their antimicrobial properties. The results indicated that modifications to the furan structure could lead to improved efficacy against resistant strains of bacteria .

Properties

IUPAC Name

5-(2-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOILFLKLABLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405457
Record name 5-(2-methylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110360-09-3
Record name 5-(2-methylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As illustrated in Scheme 1, to a mixture of 5-bromo-2-furaldehyde (2.0 g, 11.4 mmol), tetrabutylammonium bromide (3.7 g, 11.4 mmol), potassium carbonate (3.93 g, 28.5 mmol), 2-methylphenyl boronic acid (1.7 g, 12.5 mmol) and palladium (II) acetate (55.2 mg, 0.23 mmol) is added water (20 mL). The reaction mixture is then stirred vigorously for 16 hour at 25° C. Once complete, the reaction mixture is poured into a separatory funnel and diluted with water (50 mL) and ethyl acetate (150 mL). The organic layer is separated and treated with 5.0 g of activated charcoal for 30 min after which time the suspension is filtered through a pad of celite and the filtrate concentrated to afford the crude coupling product as a yellow oil. The crude product is purified by column chromatography (5→10% ethyl acetate in hexanes) to afford 1.8 g of 5-(2′-methylphenyl)-2-furaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
55.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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